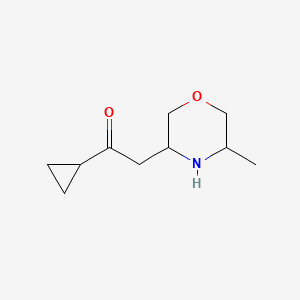
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
准备方法
The synthesis of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 5-methylmorpholine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
化学反应分析
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The exact mechanism of action of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is not well understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to enzymes or receptors, leading to changes in cellular functions and biochemical pathways.
相似化合物的比较
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a similar cyclopropyl group but differs in the substituent on the ethanone moiety.
1-(3-Methylmorpholino)ethan-1-one: This compound shares the morpholine ring but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
生物活性
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is a synthetic compound characterized by its unique structural features, including a cyclopropyl group, an ethanone moiety, and a 5-methylmorpholine substituent. This combination of functional groups suggests potential biological activities that warrant investigation. The compound's molecular formula is C_{11}H_{17}N_{1}O_{1} with a molecular weight of 183.25 g/mol .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biomolecular targets, such as enzymes and receptors, which may lead to alterations in cellular functions and biochemical pathways . Understanding these interactions is crucial for determining its potential therapeutic applications.
Biological Activity and Research Findings
Research on the biological activity of this compound has focused primarily on its binding affinity and activity against various biological targets. Notable findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties. For example, its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
- Binding Studies : Interaction studies indicate that the compound has a significant binding affinity for certain receptors, which may play a role in modulating physiological responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | Structure | Similar cyclopropyl group but differs in the substituent on the ethanone moiety. |
| 1-(3-Methylmorpholino)ethan-1-one | Structure | Shares the morpholine ring but lacks the cyclopropyl group. |
| 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione | Structure | Contains a cyclohexane structure instead of cyclopropane, affecting its reactivity and properties. |
The structural variations among these compounds suggest that this compound may possess distinct biological activities due to its unique combination of functional groups .
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethanone |
InChI |
InChI=1S/C10H17NO2/c1-7-5-13-6-9(11-7)4-10(12)8-2-3-8/h7-9,11H,2-6H2,1H3 |
InChI 键 |
KRKDRPVKUPMSAB-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(N1)CC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















